Dimethyl 3,3-diacetylpentanedioate

Description

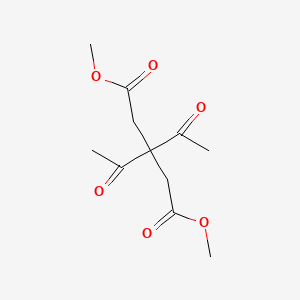

Structure

2D Structure

Properties

IUPAC Name |

dimethyl 3,3-diacetylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-7(12)11(8(2)13,5-9(14)16-3)6-10(15)17-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWBBQOXIZJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC)(CC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 3,3 Diacetylpentanedioate

Established Synthetic Pathways for Dimethyl 3,3-diacetylpentanedioate

Established methods for the synthesis of complex molecules like this compound typically rely on well-understood reaction mechanisms, providing reliable and reproducible routes to the target compound.

Multi-step Organic Synthesis Strategies for this compound

A plausible and scientifically sound multi-step synthesis for this compound involves a two-stage process: a double Michael addition followed by esterification.

The core of the carbon skeleton can be constructed via a base-catalyzed double Michael addition. In this reaction, a Michael donor, such as methyl acetoacetate, reacts with a Michael acceptor, methyl acrylate. The reaction is typically initiated by a base which deprotonates the α-carbon of the methyl acetoacetate, forming a resonance-stabilized enolate. This enolate then undergoes a conjugate addition to the β-carbon of methyl acrylate. To form the pentanedioate (B1230348) backbone, this addition must occur twice.

The initial mono-adduct still possesses an acidic proton on the α-carbon, allowing for a second Michael addition with another molecule of methyl acrylate. The reaction requires careful control of stoichiometry and reaction conditions to favor the formation of the desired diadduct over the mono-adduct or other side products. A variety of bases can be employed, ranging from alkoxides like sodium methoxide (B1231860) to organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents often being favored.

Following the formation of the 3,3-diacetylpentanedioic acid precursor, the final step is the esterification of the two carboxylic acid groups to yield the target this compound. A common and effective method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct is typically removed, for instance, by azeotropic distillation.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Double Michael Addition | Methyl acetoacetate, Methyl acrylate, Base (e.g., NaOCH₃, DBU), Solvent (e.g., Methanol, THF) | Stoichiometry control is crucial to favor the diadduct. Temperature and reaction time need optimization to minimize side reactions. |

| 2 | Fischer-Speier Esterification | 3,3-Diacetylpentanedioic acid, Methanol (excess), Acid catalyst (e.g., H₂SO₄, TsOH), Heat | Removal of water is necessary to drive the equilibrium towards the product. |

One-Pot Reaction Schemes for this compound

While a multi-step synthesis provides a high degree of control, a one-pot approach offers advantages in terms of efficiency, reduced waste, and operational simplicity. A hypothetical one-pot synthesis of this compound could involve the in-situ formation of the dicarboxylic acid followed by direct esterification without isolation of the intermediate.

In such a scheme, the double Michael addition would be carried out first. After the completion of the addition reaction, the reaction mixture, containing the salt of the dicarboxylic acid, would not be worked up. Instead, an excess of methanol and a strong acid catalyst would be directly added to the same reaction vessel. This would protonate the carboxylate and initiate the Fischer-Speier esterification.

Novel and Emerging Synthetic Approaches to this compound

Recent advancements in synthetic chemistry offer new avenues for the production of this compound with improved efficiency, sustainability, and scalability.

Catalytic Synthesis of this compound

The development of advanced catalysts can significantly enhance the efficiency of the key reaction steps. For the Michael addition, the use of heterogeneous catalysts, such as basic zeolites or functionalized resins, could simplify product purification and allow for catalyst recycling. These solid catalysts can be easily separated from the reaction mixture by filtration, reducing the need for aqueous workups.

For the esterification step, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia can replace traditional homogeneous acid catalysts. These solid acids are less corrosive, easier to handle, and can be reused, contributing to a more sustainable process.

| Catalyst Type | Reaction Step | Advantages | Examples |

| Heterogeneous Base | Michael Addition | Easy separation, Reusability, Reduced waste | Basic zeolites, Amine-functionalized silica (B1680970) |

| Solid Acid | Esterification | Easy separation, Reusability, Reduced corrosion | Amberlyst-15, Nafion, Sulfated zirconia |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to minimize the environmental impact of the process. A key aspect is the use of greener solvents. Traditional volatile organic compounds (VOCs) can be replaced with more benign alternatives such as bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). In some cases, reactions can even be performed in water, which is the greenest solvent of all.

Furthermore, the use of catalytic methods, as discussed above, aligns with green chemistry principles by reducing waste and improving atom economy. Biocatalysis, employing enzymes such as lipases for the esterification step, offers a highly selective and environmentally friendly alternative to chemical catalysts. Lipases can operate under mild conditions, often without the need for organic solvents, and can be immobilized for easy reuse.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages for the synthesis of this compound, particularly for large-scale production.

The key benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety due to the small reaction volumes at any given time. For the exothermic Michael addition, a flow reactor can efficiently dissipate the heat of reaction, preventing runaway reactions and improving product selectivity.

Information regarding the chemical compound “this compound” is not available.

Extensive research has been conducted to gather information on the synthesis and optimization of reaction conditions for the chemical compound this compound. Unfortunately, no specific scientific literature, research articles, or data repositories containing methods for the preparation or yield optimization of this particular compound could be located.

The search included various related terms and methodologies, but no direct or indirect references to the synthesis of this compound were found. Consequently, the requested article, which was to be structured around its advanced synthetic methodologies and the optimization of reaction conditions for high-yield synthesis, cannot be generated at this time due to the absence of foundational research data.

Reaction Mechanisms and Reactivity Studies of Dimethyl 3,3 Diacetylpentanedioate

Mechanistic Investigations of Electrophilic Reactions involving Dimethyl 3,3-diacetylpentanedioate

The core of this compound's reactivity with electrophiles lies in the pronounced acidity of the α-hydrogens located on the carbon atom between the two acetyl groups. However, the compound itself does not possess α-hydrogens on the central C3 carbon. The relevant acidic protons are on the methyl groups of the acetyl moieties, but the most significant reactivity site for electrophilic attack is the central carbon (C3) of the pentanedioate (B1230348) backbone, which is highly nucleophilic after enolate formation in related compounds that do have an alpha-hydrogen.

For this compound, electrophilic reactions would primarily involve the carbonyl oxygens acting as Lewis bases, or reactions occurring at the α-carbons of the acetyl groups. Protonation or coordination of a Lewis acid to a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

In the broader class of β-dicarbonyl compounds, the central α-hydrogen is highly acidic (pKa ~10) due to the resonance stabilization of the resulting enolate anion. pearson.compressbooks.pub This enolate is a potent nucleophile. An analogous reaction for this compound would involve the enolization of one of the acetyl groups. The resulting enolate can then react with various electrophiles. A primary example is the alkylation reaction, where the enolate attacks an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. pressbooks.pub Given the symmetry of the molecule, alkylation of either acetyl group would yield the same product initially.

The general mechanism for the alkylation of a β-dicarbonyl compound proceeds as follows:

Enolate Formation: A base abstracts an acidic α-proton from one of the acetyl groups to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide), resulting in the formation of a new C-C bond.

Nucleophilic Reactions and Pathways of this compound

The four carbonyl groups in this compound are prime targets for nucleophilic attack. The electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. msu.edu These reactions typically proceed via a nucleophilic acyl substitution mechanism for the ester groups and nucleophilic addition for the ketone groups. libretexts.org

The general mechanism involves:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. msu.edulibretexts.org

Leaving Group Elimination: For the ester groups, the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) (⁻OCH₃) leaving group. libretexts.org For the ketone groups, which lack a good leaving group, the intermediate is typically protonated to yield an alcohol.

The relative reactivity of the carbonyl groups is a key consideration. Generally, ketones are more reactive towards nucleophiles than esters. libretexts.orgstackexchange.com This is because the lone pair on the ester oxygen can donate electron density to the carbonyl carbon via resonance, making it less electrophilic. Furthermore, acid chlorides and anhydrides are more reactive than esters, though they are not present in this molecule. libretexts.org

Table 1: Relative Reactivity of Carbonyl Compounds to Nucleophilic Attack

| Compound Type | General Structure | Relative Reactivity | Rationale |

| Acid Chloride | R-COCl | Highest | The inductive effect of chlorine is strong, and the chloride ion is an excellent leaving group. |

| Acid Anhydride | R-CO-O-CO-R' | High | The carboxylate leaving group is well-stabilized by resonance. |

| Ketone | R-CO-R' | Moderate | Alkyl groups provide slight electron donation, but there is no resonance stabilization from an adjacent heteroatom. |

| Ester | R-CO-OR' | Low | The lone pair on the oxygen atom provides resonance stabilization, reducing the electrophilicity of the carbonyl carbon. libretexts.org |

| Amide | R-CONH₂ | Lowest | The nitrogen atom is less electronegative than oxygen and a better electron donor, providing significant resonance stabilization. stackexchange.com |

Common nucleophilic reactions for this compound include:

Hydrolysis (Saponification): In the presence of a base like sodium hydroxide, the ester groups can be hydrolyzed to form the corresponding carboxylate salts (3,3-diacetylpentanedioate). Acid-catalyzed hydrolysis is also possible.

Aminolysis: Reaction with amines can convert the ester groups into amides.

Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone carbonyls to secondary alcohols, while stronger reagents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and ester groups.

Pericyclic Reactions and Rearrangements involving this compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are largely unaffected by solvents or catalysts. msu.edu For a molecule like this compound, participation in such reactions would typically require the formation of its enol or dienol tautomer to create the necessary π-electron systems.

Cycloaddition Reactions:

Diels-Alder Reaction: The enol form of one of the acetyl groups creates a carbon-carbon double bond. This double bond, being electron-rich and adjacent to a carbonyl group, can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. wikipedia.org The reaction involves the simultaneous formation of two new sigma bonds to create a six-membered ring. wikipedia.org

1,3-Dipolar Cycloaddition: The enol or enolate form could also react with 1,3-dipoles such as nitrile oxides or nitrones to form five-membered heterocyclic rings. scielo.org.mxnih.gov These reactions are valuable for synthesizing complex heterocyclic structures. nih.gov

Sigmatropic Rearrangements: While less common for this specific substrate without modification, related structures can undergo sigmatropic rearrangements. For instance, if an allyl group were attached to one of the carbonyl oxygens (forming an allyl enol ether), a pearson.compearson.com-sigmatropic rearrangement (Claisen rearrangement) could occur upon heating. Similarly, an allyl-substituted α-carbon could undergo a Cope rearrangement.

These reactions are typically thermally or photochemically initiated and are characterized by their high stereospecificity. msu.edu

Radical Reaction Pathways of this compound

While ionic reactions are more characteristic of dicarbonyl compounds, radical pathways can be initiated under specific conditions, such as in the presence of radical initiators (e.g., peroxides) or upon photolysis. The most likely site for radical formation is at the α-position to the carbonyl groups.

A plausible radical reaction pathway could involve:

Initiation: A radical initiator abstracts a hydrogen atom from one of the methyls of the acetyl groups. This is the most likely position due to the ability of the adjacent carbonyl group to stabilize the resulting radical through resonance.

Propagation: The newly formed carbon-centered radical can then react with other molecules. For example, it could add across a double bond of another substrate or participate in a chain reaction.

Studies on the free-radical reactions of ketones and esters show that acyl radicals can be generated and participate in various transformations. acs.org For this compound, radical reactions are less explored compared to its ionic chemistry but represent a potential avenue for functionalization under specific, non-classical conditions.

Advanced Spectroscopic and Crystallographic Elucidation of Dimethyl 3,3 Diacetylpentanedioate

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Dimethyl 3,3-diacetylpentanedioate

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, offering insights into its conformational preferences in the solid state.

The process would involve growing a high-quality single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, experimental crystallographic data is not available. For illustrative purposes, the following table outlines the typical parameters that would be determined from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound (Note: Data is not available in published literature and this table is for illustrative purposes only.)

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₁H₁₆O₆ |

| Formula Weight | 244.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| R-factor (%) | Value not available |

Chromatographic and Advanced Separation Techniques for Purity Assessment and Isolation of this compound

The isolation and purification of this compound from a reaction mixture are critical for obtaining a sample suitable for unambiguous structural analysis and for ensuring the reliability of any subsequent studies. A combination of chromatographic and separation techniques would be employed to achieve the high degree of purity required.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. A validated HPLC method would allow for the quantification of the main component and the detection of any impurities, such as starting materials, byproducts, or degradation products. The choice of a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be optimized to achieve baseline separation of all components.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), could also be applicable if the compound is sufficiently volatile and thermally stable. This technique would provide information on purity and the mass-to-charge ratio of the parent molecule and its fragments, aiding in structural confirmation.

For preparative scale purification, column chromatography is the standard method. A suitable solvent system would be developed using Thin-Layer Chromatography (TLC) to ensure good separation between the target compound and any impurities.

While specific, optimized chromatographic conditions for this compound are not extensively detailed in the literature, the following table outlines the typical parameters that would be established for a purity assessment method.

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound (Note: These are representative parameters and would require experimental optimization.)

| Parameter | Details (Illustrative) |

| Instrumentation | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time | To be determined experimentally |

| Purity | To be determined by peak area percentage |

Derivatives and Analogues of Dimethyl 3,3 Diacetylpentanedioate: Synthesis and Reactivity

Synthesis of Novel Chemical Entities Derived from Dimethyl 3,3-diacetylpentanedioate

The synthesis of novel derivatives from this compound can be achieved through various established synthetic methodologies, leveraging the reactivity of its dicarbonyl and diester motifs.

One primary approach involves the Knoevenagel condensation of the active methylene (B1212753) protons situated between the two acetyl groups. This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270), can be employed to introduce a variety of substituents. For instance, reaction with aromatic aldehydes can yield arylidene derivatives.

Another key synthetic route is the Claisen-Schmidt condensation, which can be controlled to react at the methyl groups of the acetyl moieties. nih.gov This reaction, performed under basic conditions, allows for the introduction of aryl groups, leading to the formation of chalcone-like structures.

Furthermore, the ester groups can be selectively hydrolyzed and then converted to other functional groups. For example, hydrolysis to the corresponding dicarboxylic acid, followed by reaction with a chlorinating agent like thionyl chloride, would yield a diacyl chloride. This reactive intermediate can then be subjected to reactions with various nucleophiles, such as amines or alcohols, to generate a library of amides or esters.

Table 1: Examples of Synthetic Transformations for this compound

| Starting Material | Reagent(s) | Product Type |

| This compound | Aromatic Aldehyde, Piperidine | Arylidene derivative |

| This compound | Aromatic Aldehyde, NaOH | Chalcone-like derivative |

| This compound | 1. NaOH (aq), 2. SOCl₂, 3. R₂NH | Diamide derivative |

Functionalization Strategies for this compound

The functionalization of this compound can be directed towards its acetyl groups or its ester functionalities, offering a platform for diverse molecular architectures.

The α-hydrogens of the acetyl groups are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. For example, alkylation with alkyl halides can introduce new alkyl chains at the α-position. aklectures.com

The carbonyl groups of the acetyl moieties are themselves susceptible to nucleophilic attack. Reduction with a mild reducing agent, such as sodium borohydride (B1222165), would selectively reduce the ketones to secondary alcohols, yielding a diol derivative. Grignard reagents or organolithium compounds could also be used to introduce alkyl or aryl groups at the carbonyl carbons.

The ester groups can be readily transformed. As mentioned previously, hydrolysis to the dicarboxylic acid is a common first step. The resulting acid can then be reduced to a diol using a strong reducing agent like lithium aluminum hydride. Transesterification, by reacting the diester with a different alcohol in the presence of an acid or base catalyst, allows for the modification of the ester groups.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of analogues of this compound is intrinsically linked to the electronic and steric nature of their substituents. Modifications to the core structure can significantly influence the reactivity of the acetyl and ester groups.

Introducing electron-withdrawing groups (EWGs) on the acetyl moieties, for instance by creating analogues with trifluoroacetyl groups, would increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease their reactivity.

Steric hindrance also plays a crucial role. Bulky substituents near the reactive centers can impede the approach of nucleophiles or reagents, thereby slowing down or preventing reactions. For example, replacing the acetyl groups with pivaloyl groups (containing a t-butyl moiety) would significantly hinder reactions at the carbonyl carbons and the adjacent α-positions.

Table 2: Predicted Reactivity of this compound Analogues

| Analogue Substituent (at acetyl group) | Electronic Effect | Steric Effect | Predicted Reactivity at Carbonyl Carbon |

| -CH₃ (original) | Neutral | Low | Baseline |

| -CF₃ | Electron-withdrawing | Moderate | Increased |

| -OCH₃ | Electron-donating | Low | Decreased |

| -C(CH₃)₃ | Electron-donating | High | Significantly Decreased |

Heterocyclic Compounds Derived from this compound

The 1,5-dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of various six-membered heterocyclic compounds. nih.govacs.org These reactions typically involve condensation with a binucleophile, where two nucleophilic centers react with the two electrophilic carbonyl carbons to form a ring.

Synthesis of Pyridines: Reacting this compound with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium acetate, followed by an oxidation step, can lead to the formation of a substituted pyridine ring. youtube.combaranlab.org The initial condensation forms a dihydropyridine (B1217469) intermediate, which is then aromatized.

Synthesis of Pyridazines: The condensation of this compound with hydrazine (B178648) (H₂N-NH₂) or its derivatives is a classical method for the synthesis of pyridazines. wikipedia.orgorganic-chemistry.org The two adjacent nitrogen atoms of hydrazine react with the 1,5-dicarbonyl system to form the six-membered pyridazine (B1198779) ring.

Synthesis of Pyrimidines: While 1,3-dicarbonyl compounds are more common precursors for pyrimidines, the reactivity of the β-keto ester-like functionality within this compound can be exploited. Reaction with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of a dihydropyrimidine (B8664642) derivative, which may require subsequent oxidation to the corresponding pyrimidine. researchgate.netbu.edu.egslideshare.net

Table 3: Heterocyclic Systems from this compound

| Binucleophile | Resulting Heterocycle |

| Ammonia/Ammonium Salts | Pyridine |

| Hydrazine | Pyridazine |

| Urea/Thiourea | Pyrimidine (or dihydropyrimidine) |

Dimethyl 3,3 Diacetylpentanedioate As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

A detailed account of Dimethyl 3,3-diacetylpentanedioate's application in the synthesis of complex organic molecules could not be compiled due to a lack of specific examples in the available literature.

Precursor to Biologically Relevant Scaffolds in Organic Synthesis

Information on the use of this compound as a direct precursor for biologically relevant scaffolds is not documented in the reviewed sources.

Utility in Multi-Component Reactions (MCRs) for Complex Product Formation

The utility of this compound in multi-component reactions has not been specifically described in the accessible scientific literature, preventing a detailed discussion on this topic.

Application in Natural Product Synthesis

Specific examples of the application of this compound in the total synthesis of natural products were not found in the course of this research.

Design and Synthesis of Advanced Materials Precursors Utilizing this compound

The role of this compound in the design and synthesis of precursors for advanced materials is not an area with available research findings.

Theoretical and Computational Chemistry Studies of Dimethyl 3,3 Diacetylpentanedioate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability and reactivity. For Dimethyl 3,3-diacetylpentanedioate, methods like Density Functional Theory (DFT) and ab initio calculations would be the primary tools. wikipedia.orgrsc.orgdtic.mil

These calculations can elucidate key electronic properties. The distribution of electron density, for instance, reveals the polar and nonpolar regions of the molecule. In this compound, the oxygen atoms of the carbonyl and ester groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the adjacent carbon atoms would be electron-deficient.

Furthermore, quantum chemical calculations can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Thermodynamic stability can also be assessed by calculating the standard enthalpy of formation. These calculations would involve optimizing the molecular geometry to find the lowest energy structure and then performing frequency calculations to obtain thermodynamic data.

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with other molecules or a solvent environment. sigmaaldrich.com For this compound, MD simulations could be employed to understand its behavior in various solvents, such as water or organic solvents.

These simulations would typically use a force field, a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be tracked over time.

From these trajectories, a wealth of information can be extracted. For example, the radial distribution function can be calculated to understand how solvent molecules arrange themselves around the solute. In an aqueous environment, it would be expected that water molecules would form hydrogen bonds with the carbonyl and ester oxygen atoms of this compound. MD simulations can also be used to study the dynamics of conformational changes, providing information on the timescales of these processes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. wikipedia.org For reactions involving this compound, such as hydrolysis or enolate formation, reaction pathway modeling can be used to identify the most likely mechanism.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the activation energy of the reaction. Various computational methods can be used to locate transition states, such as synchronous transit-guided quasi-Newton (STQN) methods.

Once the transition state is located, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the transition state connects the reactants and products. By mapping out the potential energy surface, a detailed understanding of the reaction mechanism can be obtained, including the identification of any intermediates.

Conformational Analysis and Energy Minimization Studies

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the rotatable bonds and performing energy minimization for each resulting structure.

The steric hindrance between the various functional groups will play a significant role in determining the preferred conformations. For example, conformations where the bulky acetyl and methoxycarbonyl groups are far apart would be expected to be lower in energy.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: This table presents a simplified, hypothetical conformational analysis. A full analysis would involve the rotation of all single bonds.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which is a valuable tool for structure elucidation and interpretation of experimental spectra. d-nb.infoidc-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide highly accurate predictions of these chemical shifts. nih.gov By calculating the NMR spectra for different possible isomers or conformers, computational results can aid in the assignment of experimental spectra. The accuracy of these predictions can be further improved by considering solvent effects and averaging over different conformations. idc-online.com

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can predict these frequencies and their corresponding intensities. The calculated IR spectrum can then be compared with the experimental spectrum to identify the characteristic vibrational bands of the functional groups present in this compound, such as the C=O stretching vibrations of the ketone and ester groups.

Table 3: Hypothetical Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for this compound using Different DFT Functionals

| Carbon Atom | B3LYP/6-31G | PBE0/6-31G | M06-2X/6-31G* |

| C=O (ketone) | 202.5 | 203.1 | 201.9 |

| C=O (ester) | 170.1 | 170.8 | 169.7 |

| C3 | 55.2 | 55.8 | 54.9 |

| CH₂ | 45.8 | 46.3 | 45.5 |

| O-CH₃ | 52.3 | 52.9 | 52.0 |

| C-CH₃ | 28.9 | 29.4 | 28.5 |

Note: These values are hypothetical and for illustrative purposes to show the utility of computational methods in predicting spectroscopic data.

Future Directions and Emerging Research Avenues for Dimethyl 3,3 Diacetylpentanedioate

Integration of Dimethyl 3,3-diacetylpentanedioate in Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a significant leap forward in the efficient and standardized production of complex molecules. Automated synthesis, which uses robotic systems to carry out chemical reactions, offers numerous advantages over traditional manual methods, including increased speed, higher throughput, and improved reproducibility. The structural motifs present in this compound, specifically the β-dicarbonyl functionality, make it an intriguing candidate for inclusion in these advanced systems.

Current automated platforms are capable of performing a wide array of chemical transformations, from simple couplings to more complex multi-step syntheses. The incorporation of this compound would expand the repertoire of these platforms, enabling the on-demand synthesis of a diverse range of derivatives. This could be particularly valuable in the field of drug discovery, where the rapid generation of compound libraries is essential for identifying new therapeutic agents.

The development of automated synthesis workflows for this compound would likely involve its use as a versatile building block. By leveraging the reactivity of its dicarbonyl and ester functionalities, a multitude of substituents could be introduced, leading to the creation of novel molecular scaffolds. The data generated from these automated experiments could also be used to train machine learning algorithms, further accelerating the discovery of new compounds with desired properties.

| Feature | Description | Potential Impact on this compound Research |

| High-Throughput Screening | Automated platforms can perform hundreds or thousands of reactions in parallel. | Rapidly explore the chemical space around the this compound core, generating large libraries of derivatives for biological screening. |

| Standardized Reaction Conditions | Automation ensures that reactions are performed under identical conditions, improving reproducibility. | Generate reliable and comparable data on the reactivity and properties of this compound and its derivatives. |

| Data-Driven Discovery | Automated systems can collect vast amounts of data, which can be analyzed to identify trends and optimize reaction conditions. | Accelerate the discovery of novel reactions and applications for this compound through the use of machine learning and artificial intelligence. |

| On-Demand Synthesis | Automated platforms can synthesize specific compounds as needed, reducing the need for large compound libraries. | Enable the rapid and efficient synthesis of specific this compound derivatives for targeted biological studies. |

Exploration of Novel Catalytic Transformations Involving this compound

The unique chemical architecture of this compound, characterized by the presence of two β-dicarbonyl units, opens up a vast landscape for the exploration of novel catalytic transformations. The acidic nature of the α-protons situated between the carbonyl groups makes this compound an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Research in this area is poised to unlock new synthetic methodologies and provide access to a wide array of complex molecular structures.

One promising avenue of research lies in the development of enantioselective catalytic reactions. The prochiral nature of the this compound backbone presents an opportunity to introduce chirality through the use of chiral catalysts. This could lead to the synthesis of optically active derivatives, which are of paramount importance in the pharmaceutical and agrochemical industries. For instance, asymmetric alkylations, aldol (B89426) reactions, and Michael additions could be employed to generate stereochemically defined products with high enantiomeric excess.

Furthermore, the dicarbonyl moieties in this compound can serve as versatile handles for the construction of heterocyclic compounds. Catalytic condensation reactions with various dinucleophiles, such as hydrazines, hydroxylamines, and amidines, could afford a diverse range of five- and six-membered heterocyclic systems. These heterocyclic derivatives are known to exhibit a wide spectrum of biological activities and could represent a rich source of new drug candidates. The development of novel catalytic systems that can efficiently and selectively mediate these transformations is a key area for future investigation.

| Catalytic Transformation | Potential Products | Significance |

| Asymmetric Alkylation | Chiral α-substituted derivatives | Access to enantiomerically pure building blocks for the synthesis of complex natural products and pharmaceuticals. |

| Catalytic Condensation | Heterocyclic compounds (e.g., pyrazoles, isoxazoles) | Generation of novel molecular scaffolds with potential biological activity. |

| Transition Metal-Catalyzed Cross-Coupling | Arylated and vinylated derivatives | Introduction of new functional groups and expansion of the structural diversity of this compound derivatives. |

| Oxidative and Reductive Cyclizations | Fused and spirocyclic ring systems | Construction of complex and sterically demanding molecular architectures. |

Advanced Materials Science Applications of this compound Derivatives

The inherent functionality and potential for derivatization make this compound a compelling building block for the development of advanced materials. Its derivatives, possessing a range of tailored properties, could find applications in diverse areas of materials science, from polymer chemistry to nanotechnology.

One area of significant potential is the use of this compound derivatives as monomers in polymerization reactions. The presence of multiple reactive sites, including the ester and carbonyl groups, allows for the synthesis of a variety of polyesters and other polymers with unique architectures. These polymers could exhibit interesting thermal, mechanical, and optical properties, making them suitable for applications such as biodegradable plastics, high-performance coatings, and advanced adhesives. The ability to precisely control the structure and functionality of the monomer units would enable the fine-tuning of the resulting polymer properties.

Furthermore, the dicarbonyl moieties of this compound derivatives can act as effective ligands for metal ions. This opens up the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers. These materials, characterized by their high porosity and tunable properties, have shown great promise in applications such as gas storage, catalysis, and chemical sensing. By carefully selecting the metal ions and the organic linker derived from this compound, it may be possible to design MOFs with specific pore sizes and functionalities, tailored for a particular application. The exploration of these materials could lead to breakthroughs in areas such as carbon capture and selective catalysis.

| Application Area | Potential Role of this compound Derivatives | Expected Benefits |

| Polymer Chemistry | Monomers for the synthesis of polyesters and other functional polymers. | Access to polymers with tailored thermal, mechanical, and optical properties. |

| Metal-Organic Frameworks (MOFs) | Organic linkers for the construction of porous coordination polymers. | Development of novel materials for gas storage, catalysis, and sensing. |

| Functional Coatings | Precursors for the formation of cross-linked and functional surface coatings. | Enhanced durability, chemical resistance, and specific surface properties. |

| Biomaterials | Building blocks for the synthesis of biodegradable and biocompatible materials. | Potential applications in drug delivery, tissue engineering, and medical implants. |

Sustainable and Eco-friendly Synthetic Strategies for this compound

The development of sustainable and eco-friendly synthetic strategies for this compound is a critical area of future research, aligning with the broader goals of green chemistry. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, which can have a significant environmental impact. The focus of future research will be on developing cleaner, more efficient, and economically viable routes to this valuable compound.

One promising approach is the utilization of renewable feedstocks. Exploring biosynthetic pathways or chemo-enzymatic methods starting from biomass-derived precursors could significantly reduce the carbon footprint of this compound production. Biocatalysis, using either isolated enzymes or whole-cell systems, offers the potential for highly selective transformations under mild reaction conditions, minimizing waste generation and energy consumption. The discovery and engineering of enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound will be a key research focus.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Biosynthesis or chemo-enzymatic synthesis from biomass. | Reduced reliance on fossil fuels and a lower carbon footprint. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of waste and improved resource efficiency. |

| Use of Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or ionic liquids as reaction media. | Reduced environmental pollution and improved worker safety. |

| Catalysis | Development and use of highly efficient and recyclable catalysts. | Increased reaction rates, lower energy consumption, and reduced waste. |

Q & A

Q. What spectroscopic techniques are recommended for characterizing Dimethyl 3,3-diacetylpentanedioate, and how should data discrepancies be resolved?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and FT-IR spectroscopy to confirm the ester and acetyl functional groups. For resolving contradictions in spectral data (e.g., unexpected peaks), cross-validate results with HPLC-MS to rule out impurities or degradation products . Quantitative analysis of purity can employ gas chromatography (GC) with flame ionization detection, ensuring calibration with certified reference standards.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Apply factorial design experiments to test variables like reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors. Use ANOVA to statistically validate optimal conditions. Evidence from analogous esterification reactions suggests refluxing in anhydrous dichloromethane with DMAP (4-dimethylaminopyridine) as a catalyst enhances efficiency .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis of ester groups. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 weeks) with periodic HPLC analysis. Evidence indicates that acetylation at the 3,3-positions increases susceptibility to moisture, necessitating rigorous desiccation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density around the acetyl groups. Software like COMSOL Multiphysics can simulate reaction pathways and transition states. Compare results with experimental kinetic data (e.g., rate constants derived from UV-Vis monitoring) to validate models .

Q. What experimental strategies address contradictory results in the compound’s biological activity assays?

- Methodological Answer : Conduct dose-response studies across multiple cell lines to rule out cell-specific effects. Use LC-MS/MS to verify intracellular uptake and metabolite stability. For example, if antiproliferative activity varies between assays, test for interactions with serum proteins (e.g., via equilibrium dialysis) or enzymatic degradation in media .

Q. How can researchers design a kinetic study to investigate the compound’s role as a Michael acceptor in enzyme inhibition?

- Methodological Answer : Employ stopped-flow spectrophotometry to monitor rapid adduct formation. Pre-incubate the compound with target enzymes (e.g., cysteine proteases) and measure residual activity over time. Use Lineweaver-Burk plots to distinguish between competitive and non-competitive inhibition mechanisms. Reference analogous studies on α,β-unsaturated esters for protocol optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.